molecular formula C11H14N4 B2368825 N-tert-butylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2309735-01-9

N-tert-butylpyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2368825
CAS No.: 2309735-01-9
M. Wt: 202.261
InChI Key: QKKFXUZATPHKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Pyrimidine (B1678525) Systems in Drug Discovery and Development

Fused pyrimidine systems, which consist of a pyrimidine ring fused to another ring system, are a class of heterocyclic compounds with a broad spectrum of pharmaceutical and pharmacological applications. google.com Their structural diversity and synthetic accessibility have made them a fertile ground for the discovery of new drugs. google.com These scaffolds are integral components of DNA and RNA, and their derivatives play crucial roles in numerous biological processes. researchgate.net Consequently, they have been investigated for a wide array of therapeutic uses, including as antineoplastic, antiviral, antibacterial, and anti-inflammatory agents. google.comresearchgate.net The versatility of the fused pyrimidine core allows for the generation of large libraries of structurally diverse compounds, which has been instrumental in identifying potent and selective drug candidates. google.com

A significant number of clinically approved drugs are based on fused pyrimidine scaffolds. For instance, quinazoline (B50416) derivatives, which feature a pyrimidine ring fused to a benzene (B151609) ring, are the basis for several successful anticancer drugs like Gefitinib, Erlotinib, and Lapatinib. rsc.org These examples underscore the immense potential of fused pyrimidine systems in the development of targeted therapies.

The Pyrido[3,4-d]pyrimidine (B3350098) Core as a Privileged Scaffold for Kinase Inhibition

The pyrido[3,4-d]pyrimidine core, a fusion of a pyridine (B92270) and a pyrimidine ring, has been identified as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The pyrido[3,a]pyrimidine scaffold has been successfully employed in the development of inhibitors for various kinases. For example, derivatives of this core have shown potent inhibitory activity against Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint in cells. nih.govresearchgate.net Additionally, this scaffold has been explored for its potential to inhibit members of the HER family of kinases, which are implicated in several types of cancer. mdpi.com The adaptability of the pyrido[3,4-d]pyrimidine core allows for chemical modifications that can fine-tune the potency and selectivity of these inhibitors.

Bioisosteric Relationship to Purine (B94841) and Adenine (B156593) in ATP-Competitive Kinase Binding

The efficacy of the pyrido[3,4-d]pyrimidine scaffold as a kinase inhibitor is largely attributed to its bioisosteric relationship with purine and, more specifically, adenine, the nitrogenous base of adenosine (B11128) triphosphate (ATP). nih.govrsc.org Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

The pyrazolo[3,4-d]pyrimidine scaffold, a close structural isomer of pyrido[3,4-d]pyrimidine, is a well-established bioisostere of the adenine ring of ATP. nih.govnih.govrsc.org This structural mimicry allows these compounds to bind to the ATP-binding site of kinases, acting as competitive inhibitors. nih.govrsc.org By occupying the same pocket as ATP, these inhibitors prevent the kinase from carrying out its normal phosphorylation function, thereby blocking the downstream signaling cascade. The nitrogen atoms in the fused pyrimidine ring system can form key hydrogen bond interactions with the hinge region of the kinase domain, a critical interaction for ATP binding. nih.govrsc.org This ability to mimic the binding mode of ATP is a fundamental reason why the pyrido[3,4-d]pyrimidine core and related scaffolds are so effective as kinase inhibitors.

Research Landscape and Current Perspectives on N-tert-butylpyrido[3,4-d]pyrimidin-4-amine and its Analogues

Recent research has identified this compound as a promising kinase inhibitor. A significant development in this area is the disclosure of this compound as a potential inhibitor of Large Tumor Suppressor Kinases (LATS) in a patent application. google.com LATS kinases are key components of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis. rsc.org The dysregulation of the Hippo pathway is implicated in the development of various cancers.

The patent highlights a series of 6-6 fused bicyclic heteroaryl compounds, including this compound and its analogues, for their potential to inhibit LATS1 and LATS2. google.com The inhibition of LATS kinases by these compounds is proposed as a therapeutic strategy for conditions where promoting cell proliferation is desirable, such as in regenerative medicine. google.comrsc.org

The structure-activity relationship (SAR) of the pyrido[3,4-d]pyrimidine scaffold is an active area of investigation. Studies on related pyrido[3,4-d]pyrimidine derivatives have shown that substitutions at various positions on the bicyclic core can significantly impact their biological activity and selectivity. For instance, research on CXCR2 antagonists with a pyrido[3,4-d]pyrimidine core demonstrated that even minor structural modifications could lead to a complete loss of activity, highlighting the sensitivity of the scaffold to substitution patterns. nih.gov In the context of MPS1 kinase inhibitors, the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core was found to significantly improve metabolic stability. researchgate.net

The table below summarizes some of the pyrido[3,4-d]pyrimidine analogues and their reported biological targets, illustrating the versatility of this scaffold.

Compound NameTarget Kinase(s)Reference
This compoundLATS1, LATS2 google.com
TarloxotinibPan-HER family mdpi.com
BOS172722MPS1 mdpi.com
2,8-disubstituted pyrido[3,4-d]pyrimidinesMPS1 nih.gov
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-onesHistone lysine (B10760008) demethylase nih.gov

The ongoing research into this compound and its analogues underscores the continued importance of the pyrido[3,4-d]pyrimidine scaffold in the quest for novel and effective kinase inhibitors. Further studies are needed to fully elucidate the therapeutic potential of this specific compound and to optimize its properties for clinical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butylpyrido[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-11(2,3)15-10-8-4-5-12-6-9(8)13-7-14-10/h4-7H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKFXUZATPHKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=NC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Tert Butylpyrido 3,4 D Pyrimidin 4 Amine and Pyrido 3,4 D Pyrimidine Derivatives

General Synthetic Routes to the Pyrido[3,4-d]pyrimidine (B3350098) Core

The foundational step in synthesizing the target compound is the construction of the bicyclic pyrido[3,4-d]pyrimidine scaffold. This is typically achieved through multi-step sequences that build the pyrimidine (B1678525) ring onto a pre-existing, appropriately functionalized pyridine (B92270) ring.

Cyclocondensation and annulation reactions are fundamental to forming the fused pyrimidine ring. A common strategy involves starting with a substituted pyridine derivative, such as an aminonicotinamide or aminonicotinonitrile. mdpi.comnih.gov For example, an aminopyridine carboxamide can undergo a cyclocondensation reaction with a one-carbon source like carbon disulfide to form a thioxopyrido[3,4-d]pyrimidine intermediate. mdpi.comnih.gov Another established method is the thermal cyclocondensation of an aminopyridine derivative with chloroformamidine hydrochloride, which efficiently constructs the 2-aminopyrido[3,4-d]pyrimidine system. nih.gov These reactions involve the intramolecular or intermolecular assembly of molecular fragments to form the final heterocyclic core.

The general approach can be summarized as follows:

Step 1: Preparation of a 3-aminopyridine-4-carboxamide or a related precursor. mdpi.com

Step 2: Reaction with a reagent that provides the remaining atoms for the pyrimidine ring.

Step 3: Cyclization, often promoted by heat or a catalyst, to yield the fused pyrido[3,4-d]pyrimidine system.

To enable the introduction of the N-tert-butyl moiety, the C-4 position of the pyrido[3,4-d]pyrimidine core must be activated with a suitable leaving group. A highly effective and widely used strategy is the conversion of a C-4 hydroxyl group (in the form of a pyrido[3,4-d]pyrimidin-4-one) into a C-4 chloro group. mdpi.comnih.gov

This transformation is typically achieved by treating the pyrido[3,4-d]pyrimidin-4-one precursor with a chlorinating agent. nih.govnih.gov Common reagents for this purpose include:

Phosphorus oxychloride (POCl₃)

Thionyl chloride (SOCl₂)

The resulting 4-chloropyrido[3,4-d]pyrimidine is a key intermediate, as the chlorine atom serves as an excellent leaving group for subsequent substitution reactions. nih.govrsc.org This intermediate is highly reactive toward nucleophiles and is a versatile precursor for a wide array of C-4 substituted derivatives. nih.govmdpi.comresearchgate.net

Specific Approaches for Incorporating the N-tert-butyl Moiety

Nucleophilic aromatic substitution (S_NAr) is a direct and common method for installing amine substituents onto an activated aromatic ring system. nih.govwikipedia.org In this reaction, the electron-deficient nature of the pyrido[3,4-d]pyrimidine ring system facilitates the attack of a nucleophile at the C-4 position, leading to the displacement of the chloride leaving group. wikipedia.orgnih.gov

The reaction involves the direct treatment of the 4-chloropyrido[3,4-d]pyrimidine intermediate with tert-butylamine. The reaction can be promoted with either an acid or a base to facilitate the substitution process. nih.gov The mechanism proceeds through a Meisenheimer intermediate, a negatively charged species that is stabilized by the electron-withdrawing characteristics of the heterocyclic system. masterorganicchemistry.com

Table 1: Comparison of Synthetic Methodologies for C-4 Amination

FeatureNucleophilic Aromatic Substitution (S_NAr)Palladium-Catalyzed Buchwald–Hartwig Amination
Key Reagents 4-chloro intermediate, tert-butylamine, acid/base promoter nih.gov4-chloro intermediate, tert-butylamine, Pd catalyst, phosphine ligand, base nih.govwikipedia.org
Mechanism Addition-elimination via Meisenheimer complex masterorganicchemistry.comOxidative addition, amine coordination, reductive elimination libretexts.org
Advantages Operationally simple, does not require a metal catalyst.Broad substrate scope, high functional group tolerance, generally high yields. wikipedia.org
Limitations Requires a highly activated aromatic ring; may require harsh conditions (high temperature).Requires an expensive palladium catalyst and specialized ligands, sensitive to air/moisture. acsgcipr.org

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high functional group tolerance. wikipedia.orgnih.gov It is particularly effective for coupling amines with aryl halides or triflates. acsgcipr.org

In the context of synthesizing N-tert-butylpyrido[3,4-d]pyrimidin-4-amine, the Buchwald-Hartwig reaction involves coupling the 4-chloropyrido[3,4-d]pyrimidine intermediate with tert-butylamine. nih.gov The reaction is carried out in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. nih.gov

Typical conditions for a Buchwald-Hartwig amination include:

Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃

Ligand: Sterically hindered phosphine ligands such as Xantphos, BINAP, or XPhos. nih.govwikipedia.org

Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF.

This methodology provides an efficient alternative to S_NAr, often proceeding under milder conditions with higher yields, especially for less reactive substrates. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. researchgate.net By using microwave irradiation, reactions can often be completed in minutes rather than hours, frequently leading to higher yields and cleaner product profiles. nih.govnih.gov

Both S_NAr and Buchwald-Hartwig amination reactions can be significantly accelerated using microwave heating. nih.govresearchgate.net The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. monash.edu For the synthesis of this compound, a mixture of the 4-chloro intermediate, tert-butylamine, and any necessary catalysts or reagents can be subjected to microwave irradiation at a controlled temperature and time. researchgate.netnih.gov This approach offers a greener and more efficient pathway for the synthesis of these and other related heterocyclic compounds. core.ac.uk

Table 2: Microwave-Assisted Synthesis Parameters for Fused Pyrimidine Amines

ParameterTypical ConditionsRationale / Benefit
Power 100 - 400 W nih.govControlled energy input to maintain target temperature.
Temperature 120 - 160 °C researchgate.netmonash.eduHigher temperatures can be reached safely and rapidly compared to conventional heating.
Reaction Time 5 - 55 minutes researchgate.netmonash.eduDrastic reduction from the hours often required for conventional heating.
Solvent High-boiling polar solvents (e.g., DMF, NMP, MeCN) nih.govEfficiently absorb microwave energy, leading to rapid heating.

Synthesis of Key Intermediates for Pyrido[3,4-d]pyrimidin-4-amine Synthesis

The construction of the pyrido[3,4-d]pyrimidine scaffold and its subsequent functionalization into compounds like this compound is a multi-step process. A critical phase in this sequence is the formation of reactive intermediates that can be readily converted to the final products. Chlorinated derivatives of the pyrido[3,4-d]pyrimidine core have proven to be particularly valuable in this regard.

Chlorinated pyrido[3,4-d]pyrimidines are pivotal intermediates due to the reactivity of the chlorine atom, which can be easily displaced by nucleophiles. This allows for the introduction of various substituents at specific positions of the pyrimidine ring. The synthesis of these intermediates often involves the chlorination of a corresponding hydroxyl or oxo precursor.

One common method for preparing these chlorinated intermediates involves the use of phosphoryl chloride (POCl₃), often referred to as phosphorus oxychloride. For instance, a precursor such as a pyrido[3,4-d]pyrimidin-4-ol can be converted to its 4-chloro derivative. In a typical procedure, the hydroxyl-containing compound is heated with an excess of phosphoryl chloride, which acts as both the chlorinating agent and the solvent. The reaction mixture is usually refluxed to ensure complete conversion. For example, the synthesis of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine involves refluxing the corresponding pyrido[3,4-d]pyrimidin-4-ol in phosphorus oxychloride overnight at 105 °C. nih.gov After the reaction, the excess phosphoryl chloride is removed under vacuum, and the residue is neutralized to yield the crude chlorinated product, which is then purified by chromatography. nih.gov

Another key intermediate is 2,4-dichloropyrido[3,4-d]pyrimidine. This compound serves as a precursor for introducing different substituents at both the 2- and 4-positions of the pyrimidine ring. nih.gov The synthesis of this dichloro-analogue can be achieved from the corresponding 2,4-dihydroxypyrido[3,4-d]pyrimidine using similar chlorinating agents like POCl₃ or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). nih.govgoogle.com Nucleophilic aromatic substitution on 2,4-dichloropyrido[3,4-d]pyrimidine is often selective, with the C4 position being more reactive than the C2 position, allowing for sequential and controlled functionalization. nih.gov

The table below summarizes representative chlorination reactions for preparing key pyrido[3,4-d]pyrimidine intermediates.

Starting MaterialChlorinating Agent(s)Key Reaction ConditionsProductYield
2-Amino-8-methoxypyrido[3,4-d]pyrimidin-4-olPhosphorus oxychloride (POCl₃)Reflux (105 °C), overnight4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine40% nih.gov
Pyrido[2,3-d]pyrimidine-2,4-diolPhosphorus oxychloride (POCl₃)Not specified2,4-Dichloropyrido[2,3-d]pyrimidineNot specified nih.gov
Uracil (pyrimidine precursor)POCl₃, PCl₅Heat to 110-120 °C2,4-Dichloropyrimidine>90% google.comchemicalbook.com
Pyrido[3,4-d]pyrimidine-2,4-diolPOCl₃Not specified2,4-Dichloropyrido[3,4-d]pyrimidineNot specified nih.gov

Green Chemistry Approaches and Reaction Mechanism Elucidation in Pyrido[3,4-d]pyrimidine Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop greener synthetic routes for pyrimidine derivatives. rasayanjournal.co.in These approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste. rasayanjournal.co.in For the synthesis of related fused pyrimidine systems like pyrido-dipyrimidines, green methods such as one-pot, multi-component reactions in water have been successfully implemented. nih.govacs.org These reactions can be promoted by catalysts like p-toluenesulfonic acid (p-TSA) or β-cyclodextrin, offering high yields and simplified work-up procedures. nih.govacs.org Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields in the preparation of pyrimidine-based heterocycles. nih.gov

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient synthetic pathways. For the formation of the related pyrido[2,3-d]pyrimidine (B1209978) core via multi-component reactions, theoretical studies have elucidated a complex mechanism. nih.gov The process is believed to unfold through a sequence of key steps:

Knoevenagel Condensation: An initial reaction between an aldehyde and an active methylene compound.

Michael Addition: The product of the Knoevenagel condensation then undergoes a Michael addition with an aminopyrimidine derivative.

Cyclization and Aromatization: Subsequent intramolecular cyclization followed by elimination of small molecules (like water or alcohol) leads to the formation of the final aromatic pyrido-pyrimidine ring system. nih.gov

This mechanistic insight, although detailed for a related isomer, provides a valuable framework for understanding the formation of the pyrido[3,4-d]pyrimidine scaffold and can guide the development of new, more efficient, and sustainable synthetic protocols. nih.gov

Structure Activity Relationship Sar and Structural Modifications of Pyrido 3,4 D Pyrimidin 4 Amine Derivatives

Impact of Substituents on the Pyrido[3,4-d]pyrimidine (B3350098) Core on Biological Activity

The biological profile of pyrido[3,4-d]pyrimidine derivatives can be significantly altered by introducing different functional groups onto the bicyclic core. These modifications influence the molecule's interaction with its biological target, affecting binding affinity and specificity.

The 4-position of the pyrido[3,4-d]pyrimidine core is a critical point for introducing molecular diversity, and modifications at the 4-amine group can profoundly influence biological activity. The introduction of various substituents at this position is a common strategy in the development of these compounds. nih.govnih.gov

The N-tert-butyl group is a bulky, lipophilic substituent. In related heterocyclic scaffolds like pyrido[2,3-d]pyrimidines, the introduction of a tert-butyl group at other positions, such as C-8, did not significantly affect the targeting bioactivity for certain kinases like CDK4/6. nih.gov This suggests that for some targets, the enzyme's binding pocket can accommodate such a sterically demanding group. However, in other kinase inhibitor series, the addition of a bulky group can lead to reduced efficacy. nih.gov

Systematic exploration of the 4-position has been carried out using various synthetic methods, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. nih.gov These approaches allow for the rapid generation of analogues with diverse N-alkyl and N-aryl substituents. mdpi.comnih.gov For instance, a series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogs were synthesized to explore their potential as anticancer agents. nih.gov The nature of the amine at the C-4 position is crucial for activity, with both primary and secondary amines being incorporated. Multicomponent, solvent-free reactions have also been developed as an efficient method for synthesizing 4-substituted aminopyrido[2,3-d]pyrimidines, highlighting the feasibility of introducing a variety of primary amines at this position, including benzylamine, butylamine, and phenylethylamine. sciforum.netmdpi.com

The table below summarizes the effect of different substituents at the 4-amino position on the biological activity of related pyridopyrimidine cores.

Scaffold Substituent at 4-Position Biological Target/Activity Key Finding Reference
Pyrido[3,4-d]pyrimidineVarious amines, ethers, sulfides, etc.Anticancer (NCI 60 panel)Diversity at C-4 is critical for selective activity against breast and renal cancer cell lines. nih.gov
Pyrido[2,3-d]pyrimidine (B1209978)N-alkyl, N-aryl, O-aryl, S-aryl, etc.ZAP-70 Tyrosine KinaseIntroduction of diverse substituents via cross-coupling reactions is key to exploring new biological targets. mdpi.comnih.gov
Pyrido[2,3-d]pyrimidineBenzylamine, Butylamine, etc.General SynthesisEfficient multicomponent reactions allow for diverse primary amine substitutions. sciforum.net
Pyrazolo[3,4-d]pyrimidineN-alkylaminesAnticancer (L1210 leukemia)N4-alkylamino derivatives showed moderate to good growth inhibitory activities. nih.gov

This table is interactive. Click on the headers to sort the data.

Modifications at other positions on the pyrido[3,4-d]pyrimidine ring, such as C-2, C-6, and C-8, also play a significant role in defining the SAR.

C-2 Position: In a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines designed as PI3K/mTOR inhibitors, the C-2 position was kept constant with a 3-hydroxyphenyl group, which was considered important for kinase interaction, while diversity was explored elsewhere. mdpi.com For 2,4-disubstituted pyrido[3,4-d]pyrimidines, this position can be modified by reacting a 2,4-dichloro intermediate with various nucleophiles, such as thiols. nih.gov

C-6 Position: The C-6 position has also been a target for modification. In one study, a 6-furanyl-pyrido[3,4-d]pyrimidine analogue was found to retain CXCR2 antagonistic potency similar to the original hit compound, whereas most other modifications led to a complete loss of activity. nih.gov This highlights the specific steric and electronic requirements for substituents at this position. In the related pyrido[2,3-d]pyrimidine scaffold, acetyl and isopropyl moieties at the C-6 position influenced selectivity between CDK4 and CDK6. nih.gov

C-8 Position: The C-8 position is crucial for the activity of certain pyrido[3,4-d]pyrimidine derivatives. In a study on anticancer agents, a methoxy (B1213986) group at the C-8 position was found to be important for inhibitory activity against breast cancer cell lines. nih.gov The replacement of this C-8 methoxy group with a hydroxyl group resulted in decreased activity, confirming the significance of this moiety. nih.gov

The following table summarizes the observed effects of substituents at these other positions.

Position Scaffold Substituent Biological Target/Activity Key Finding Reference
C-8Pyrido[3,4-d]pyrimidineMethoxyAnticancer (MCF-7, MDA-MB-468)Methoxy group is important for activity; replacement with hydroxyl decreases it. nih.gov
C-6Pyrido[3,4-d]pyrimidineFuranylCXCR2 AntagonismA 6-furanyl group maintained potency, while other substitutions were detrimental. nih.gov
C-2 & C-7Pyrido[3,2-d]pyrimidine (B1256433)Various groupsPI3K/mTOR InhibitionC-7 substituents can improve kinase efficiency, while a C-2 3-hydroxyphenyl group is maintained for activity. mdpi.com
C-6 & C-8Pyrido[2,3-d]pyrimidineAcetyl, IsopropylCDK4/6 InhibitionSubstituents at these positions can confer selectivity for different kinase isoforms. nih.gov

This table is interactive. Click on the headers to sort the data.

Exploration of Analogues and Bioisosteres of N-tert-butylpyrido[3,4-d]pyrimidin-4-amine

The exploration of analogues is a cornerstone of medicinal chemistry, aimed at improving a lead compound's properties. For this compound, this involves synthesizing related molecules with different substitution patterns or even modified core structures.

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a key strategy. nih.gov For the this compound scaffold, several bioisosteric replacements could be considered. For example, the amide-like linkage within the 4-amino-pyrimidine portion could be replaced by bioisosteres like a 1,2,3-triazole. nih.gov Triazoles are known to be excellent nonclassical bioisosteres for amide bonds, potentially refining therapeutic ability. nih.gov

Other heterocyclic rings can also serve as bioisosteres. For instance, pyrazolo[3,4-d]pyrimidines are isomeric analogues of purines and have been extensively studied for a wide range of biological activities, including kinase inhibition and anti-inflammatory effects. nih.govekb.egmdpi.com Thieno[2,3-d]pyrimidines and other fused pyrimidine (B1678525) systems have also been designed as analogues of established kinase inhibitors. nih.gov The core pyrido[3,4-d]pyrimidine can be considered an analogue or bioisostere of other fused pyrimidine systems like quinazolines, which have proven to be successful scaffolds for approved anticancer drugs. nih.gov

Rational Design Principles for Enhancing Potency and Selectivity

Rational drug design leverages structural information about the biological target to guide the synthesis of more potent and selective inhibitors. For pyrido[3,4-d]pyrimidine derivatives, computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools. nih.gov

Studies on pyrido[3,4-d]pyrimidine inhibitors of the kinase Mps1 have used these techniques to understand binding modes. nih.govmdpi.com These studies revealed that the pyrido[3,4-d]pyrimidine backbone has strong hydrophobic interactions with the hinge region of the kinase, which is a common feature for this class of compounds. nih.govmdpi.com The pyrimidine ring often forms critical hydrogen bonds with key residues in the ATP-binding pocket (e.g., Gly605 in Mps1). nih.gov

Based on this understanding, new compounds can be designed. For example, by analyzing the binding modes, researchers identified that specific R-groups could form additional hydrogen bonds with other residues (e.g., Lys529 in Mps1), leading to stronger protein-ligand binding. nih.gov This knowledge allows for the design of new compounds with potentially improved activity. nih.gov The design strategy for EGFR inhibitors based on related pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) scaffolds also relies on establishing key hydrogen bond interactions within the kinase hinge region. researchgate.net

Key principles for rational design include:

Scaffold Hopping: Identifying and utilizing the pyrido[3,4-d]pyrimidine core as a viable scaffold for targeting specific enzymes, such as kinases or chemokine receptors. nih.gov

Structure-Based Design: Using crystal structures or homology models of the target protein to guide the placement of substituents that can form favorable interactions (hydrogen bonds, hydrophobic interactions) and displace water molecules from the binding site.

Fragment-Based Growth: Starting with a core fragment that binds to the target and systematically adding functional groups to improve affinity and selectivity. mdpi.com

Selectivity Enhancement: Modifying substituents to exploit differences in the amino acid residues between related kinases or protein isoforms, thereby improving the selectivity of the inhibitor. mdpi.com For example, adding a triazole ring at the C-7 position of a pyrido[3,2-d]pyrimidine was found to modify the interaction profile and confer activity against the PI3Kβ isoform. mdpi.com

Conformational Analysis and its Role in SAR Studies

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is therefore integral to SAR studies.

For pyrido[3,4-d]pyrimidine derivatives, computational tools like molecular dynamics (MD) simulations are used to probe the dynamic behavior of the inhibitor when bound to its target protein. nih.govmdpi.com These simulations can reveal the stability of the binding pose identified through docking and highlight the most stable conformations of the ligand within the active site. The radius of gyration (Rg) from MD simulations can be used to evaluate the compactness and stability of the protein-ligand complex over time. mdpi.com

Investigative Biological Activities of Pyrido 3,4 D Pyrimidin 4 Amine Derivatives

Enzyme Inhibition Profiling

Derivatives of the pyrido[3,4-d]pyrimidine (B3350098) core have been the subject of extensive research to profile their inhibitory effects against various enzymes critical to cancer cell proliferation and survival. These investigations have primarily focused on their ability to act as competitive inhibitors in the ATP-binding sites of protein kinases or the active sites of other crucial cellular enzymes.

The pyrido[3,4-d]pyrimidine nucleus serves as a versatile scaffold for the design of inhibitors targeting multiple enzyme families, including protein kinases and histone lysine (B10760008) demethylases.

The pyrido[3,4-d]pyrimidine scaffold is a core component of several potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov One notable example is Tarloxotinib, a hypoxia-activated prodrug designed to release a potent, irreversible pan-HER tyrosine kinase inhibitor, known as Tarloxotinib-E, directly within the tumor microenvironment. nih.govtechnologynetworks.com This targeted activation is intended to minimize systemic toxicities associated with inhibiting wild-type EGFR in healthy tissues. nih.govyahoo.com Tarloxotinib-E has demonstrated potent inhibitory activity against EGFR, HER2, and HER3 phosphorylation. nih.gov It has shown particular efficacy in preclinical models against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations, which are typically resistant to other EGFR inhibitors. nih.govnih.gov

Further research has led to the development of other potent derivatives. A series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines was synthesized to inhibit various EGFR mutations. nih.gov Specifically, compound 25h from a series of pyrido[3,4-d]pyrimidines featuring an acrylamide moiety, was designed as an irreversible EGFR-TKI to overcome acquired resistance. nih.gov This compound showed potent activity against both the EGFRL858R and the resistant EGFRL858R/T790M mutations. nih.gov In cellular assays, 25h effectively suppressed EGFR phosphorylation and inhibited the growth of HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M) cell lines. nih.gov Another derivative, compound 42 , was found to be a highly potent inhibitor of EGFRL858R, EGFRL858R/T790M, and the particularly challenging EGFRL858R/T790M/C797S triple mutant. nih.gov

CompoundTarget Enzyme/Cell LineInhibitory Activity (IC50)Reference
Compound 25hEGFRL858R1.7 nM nih.gov
EGFRL858R/T790M23.3 nM
Compound 42EGFRL858R1.1 nM nih.gov
EGFRL858R/T790M34 nM
EGFRL858R/T790M/C797S7.2 nM

A review of the provided scientific literature did not yield specific research findings on the inhibition of Cyclin-Dependent Kinase 2 (CDK2) by N-tert-butylpyrido[3,4-d]pyrimidin-4-amine or its direct derivatives. Research on CDK2 inhibition by related pyridopyrimidine scaffolds has focused on other isomers, such as pyrido[2,3-d]pyrimidines.

A review of the provided scientific literature did not yield specific research findings on the inhibition of Large Tumor Suppressor (LATS) Kinase by this compound or its direct derivatives.

A review of the provided scientific literature did not yield specific research findings on the inhibition of Src Family Kinases by this compound or its direct derivatives. The primary research on Src inhibition in this heterocyclic class has centered on the pyrazolo[3,4-d]pyrimidine scaffold. nih.govbioworld.comnih.govchapman.edumdpi.com

The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been successfully utilized to develop potent, cell-permeable inhibitors of the Jumonji C (JmjC) domain-containing histone lysine demethylase (KDM) subfamilies KDM4 (JMJD2) and KDM5 (JARID1). nih.govacs.org These inhibitors function by binding to the essential Fe(II) ion in the enzyme's active site. acs.orgacs.org

A key area of development has been the modification at the C8-position of the pyrido[3,4-d]pyrimidin-4(3H)-one core. nih.govnih.gov Structure-based design led to the creation of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones. nih.govacs.org Further substitution on the pyrazole moiety allowed for interaction with the histone peptide substrate binding site. nih.govacs.org This strategy yielded derivatives with equipotent activity against both KDM4 and KDM5 subfamilies and good selectivity over other KDM subfamilies like KDM2, KDM3, and KDM6. nih.govacs.org

One of the most potent compounds identified, 54j , which incorporates a 3,5-dichlorophenyl group, demonstrated a balanced and potent inhibition profile against members of both the KDM4 and KDM5 subfamilies. acs.org This compound also showed good cellular permeability, a critical property for therapeutic potential. acs.org

CompoundTarget EnzymeInhibitory Activity (IC50)Reference
Compound 54jKDM4A0.080 µM acs.org
KDM4B0.017 µM
KDM5B0.014 µM
KDM5C0.051 µM

Other Enzyme Targets

While the broader class of pyridopyrimidines has been investigated against numerous enzymatic targets, specific data for pyrido[3,4-d]pyrimidine derivatives against Dihydrofolate Reductase (DHFR) and Endoribonuclease IRE1α is not available in the reviewed literature. However, related heterocyclic cores have shown activity against these and other enzymes. For instance, various pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been explored as potential DHFR inhibitors. tandfonline.comnih.gov Similarly, thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of Cytochrome bd oxidase in Mycobacterium tuberculosis. nih.gov

Studies on the pyrido[3,4-d]pyrimidine scaffold itself have identified other potential enzyme targets. For example, certain 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives were found to be cell-permeable inhibitors of the KDM4 and KDM5 subfamilies of JmjC histone lysine demethylases. nih.govresearchgate.net Additionally, computational and experimental studies have explored pyrido[3,4-d]pyrimidine derivatives as inhibitors of Monopolar spindle 1 (Mps1), a kinase that is a core component of the spindle assembly checkpoint in the cell cycle. nih.gov

In Vitro Antiproliferative and Cytotoxic Evaluations in Cancer Cell Lines

A key area of investigation for pyrido[3,4-d]pyrimidine derivatives has been their potential as anticancer agents. Researchers have synthesized series of these compounds and evaluated their cytotoxic and antiproliferative effects across various human cancer cell lines. nih.govnih.gov

To assess the broad-spectrum anticancer potential of this class of compounds, new series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine derivatives have been evaluated by the U.S. National Cancer Institute's (NCI) 60 human cancer cell line panel. nih.govnih.gov This screening platform assesses the growth inhibitory effects of a compound across 60 different human cancer cell lines, representing nine distinct types of cancer including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. nih.gov

In one such study, a library of newly synthesized pyrido[3,4-d]pyrimidine analogs was submitted for this single-dose screening (at a 10 µM concentration) to identify potential lead compounds and understand preliminary structure-activity relationships (SAR). nih.gov

The NCI-60 screening of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine derivatives revealed highly selective inhibitory effects against specific cancer cell types. nih.gov Notably, certain analogs demonstrated significant and selective growth inhibition against renal cancer and breast cancer cell lines. nih.govnih.gov

For instance, compound 13 (see table below) showed the best inhibitory activity against the UO-31 renal cancer cell line, with a growth percentage of 42.85%. nih.gov Meanwhile, compound 21 exhibited the highest potency and selectivity against the MCF-7 and MDA-MB-468 breast cancer cell lines, recording growth percentages of 39.23% and 28.58%, respectively. nih.gov These findings highlight the potential of the pyrido[3,4-d]pyrimidine scaffold for developing targeted therapies against specific cancer types.

Growth Percentage of Selected Cancer Cell Lines Treated with Pyrido[3,4-d]pyrimidine Derivatives (at 10 µM) nih.gov
CompoundR Group (at C-4)UO-31 (Renal Cancer)MCF-7 (Breast Cancer)MDA-MB-468 (Breast Cancer)
12-NHPh88.35%78.45%56.49%
13-NHPh-4-Cl42.85%62.16%59.96%
14-NHPh-4-OMe57.67%72.95%76.31%
16-SPh75.33%91.91%112.04%
21-Ph-3-F108.82%39.23%28.58%
23-NHPh-4-Cl (with 8-OH)54.49%80.96%134.82%

Modulation of Cellular Pathways by Pyrido[3,4-d]pyrimidin-4-amine Derivatives

The anticancer effects of therapeutic agents are often mediated through their interaction with and modulation of key cellular pathways that control cell proliferation and survival. While specific data for pyrido[3,4-d]pyrimidine derivatives is limited, research on closely related isomers provides insight into potential mechanisms.

The cell cycle is a fundamental process that can be targeted to halt the uncontrolled proliferation of cancer cells. Studies on the related pyrido[2,3-d]pyrimidine isomer have shown that derivatives of this scaffold can act as potent and selective inhibitors of cyclin-dependent kinase 4 (Cdk4). researchgate.net Cdk4 is a key enzyme that, in complex with cyclin D, promotes the progression of the cell cycle from the G1 to the S phase. Inhibition of this kinase can lead to cell cycle arrest in the G1 phase. researchgate.net Another study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated an arrest of the cell cycle at the pre-G1 phase. nih.govtandfonline.com Furthermore, as mentioned, pyrido[3,4-d]pyrimidines have been investigated as inhibitors of Mps1 kinase, a crucial regulator of the mitotic checkpoint, indicating a potential mechanism for disrupting proper cell division. nih.gov

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Many anticancer drugs exert their effect by inducing apoptosis. Research into related pyridopyrimidine structures suggests this may be a relevant mechanism for this class of compounds. For example, a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were shown to induce a significant apoptotic effect in PC-3 prostate cancer cells. nih.govtandfonline.com This effect was accompanied by a 5.3-fold increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Similarly, certain pyrazolo[3,4-d]pyrimidine derivatives have also been found to inhibit cancer cell proliferation by inducing apoptosis. mdpi.com These findings suggest that the induction of apoptosis is a plausible mechanism of action for biologically active derivatives of the broader pyridopyrimidine family.

Computational and Structural Biology Insights for Pyrido 3,4 D Pyrimidin 4 Amine Derivatives

Molecular Docking Studies and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrido[3,4-d]pyrimidin-4-amine derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets, particularly kinases.

Research on related fused pyrimidine (B1678525) scaffolds, such as pyrazolo[3,4-d]pyrimidines, has shown that these molecules often act as ATP-competitive inhibitors. nih.govmdpi.com Docking simulations of these compounds into the ATP-binding pocket of kinases like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) have revealed key interactions. A common binding motif involves the formation of hydrogen bonds between the nitrogen atoms of the pyrimidine ring and the hinge region of the kinase. mdpi.comrsc.org For instance, in CDK2, a crucial hydrogen bond is often observed with the backbone of residue Leu83. rsc.org Similarly, in studies with Monopolar spindle 1 (Mps1) kinase, the pyrimidine ring of pyrido[3,4-d]pyrimidine (B3350098) inhibitors was found to form a hydrogen bond with Gly605. nih.gov

The substituents on the pyrido[3,4-d]pyrimidine core play a critical role in defining the binding affinity and selectivity. The tert-butyl group at the N-position and other substitutions can engage in hydrophobic and van der Waals interactions with non-polar residues in the active site, further stabilizing the complex. nih.govnih.gov For example, in Mps1 inhibitors, van der Waals interactions with residues such as I531, V539, M602, and I663 were found to be significant contributors to the binding energy. nih.gov The analysis of these binding modes provides a structural basis for the observed activity of the compounds and guides the design of new derivatives with improved potency.

Table 1: Key Molecular Interactions of Pyrido[3,4-d]pyrimidine Derivatives from Docking Studies

Target Protein Interacting Residues Type of Interaction Reference
Mps1 Gly605, Lys529 Hydrogen Bond nih.gov
Mps1 I531, V539, M602, C604, N606, I607, L654, I663, P673 Van der Waals, Hydrophobic nih.govnih.gov
CDK2 Leu83 Hydrogen Bond rsc.org
EGFR Met769 Hydrogen Bond mdpi.com
CXCR2 Not specified Antagonistic binding nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For pyrido[3,4-d]pyrimidine derivatives and related heterocyclic systems, QSAR studies are valuable for predicting the activity of untested compounds and for understanding which molecular properties are most important for their biological function.

In a typical QSAR study, a set of molecules with known activities is used to build a mathematical model. The molecules are characterized by a variety of molecular descriptors, which can be constitutional, geometrical, electrostatic, topological, or physicochemical in nature. tandfonline.com For a series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives, 2D QSAR models have been generated using ridge regression to correlate computed molecular descriptors with their anticancer activities. tandfonline.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. These models can generate contour maps that visualize the regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. tandfonline.com Such insights are crucial for the rational design of new pyrido[3,4-d]pyrimidin-4-amine derivatives with enhanced potency.

Pharmacophore Modeling for the Pyrido[3,4-d]pyrimidine Scaffold

Pharmacophore modeling is another important computational tool used in drug design. A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target and to trigger a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the pyrido[3,4-d]pyrimidine scaffold and its analogs, pharmacophore models can be generated based on the structures of known active compounds or from the crystal structure of the target protein in complex with a ligand. tandfonline.com These models serve as 3D queries for virtual screening of large compound libraries to identify new molecules that possess the required pharmacophoric features and are therefore likely to be active. tandfonline.comresearchgate.net

A typical pharmacophore for a kinase inhibitor based on the pyrido[3,4-d]pyrimidine scaffold would likely include a hydrogen bond acceptor feature corresponding to the nitrogen atoms in the pyrimidine ring that interact with the kinase hinge region. nih.gov Additionally, hydrophobic and aromatic features would be included to represent the interactions of the core scaffold and its substituents with the hydrophobic pockets of the ATP-binding site. mdpi.com

Prediction of Molecular Interactions and Conformational Analysis

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape, or conformation, and its ability to adopt a specific conformation that is complementary to the binding site of its target. Computational methods are widely used to predict the stable conformations of molecules and to analyze their molecular interactions.

Conformational analysis of pyrido[3,4-d]pyrimidin-4-amine derivatives can be performed using molecular mechanics or quantum mechanics calculations. These calculations can identify the low-energy conformations of the molecule and the energy barriers between them. This information is crucial for understanding the flexibility of the molecule and its ability to adapt its shape to fit into a binding pocket. Studies on a related pyrazolo[3,4-d]pyrimidine derivative have revealed the existence of different conformational polymorphs, highlighting the conformational flexibility of such heterocyclic systems. mdpi.com

The prediction of molecular interactions is often achieved through molecular dynamics (MD) simulations. nih.gov MD simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of the stability of the binding mode and the specific interactions over time. These simulations can reveal subtle details about the binding process and the role of water molecules in mediating interactions, which are often not captured by static docking studies. nih.gov

X-ray Crystallographic Analysis of Pyrido[3,4-d]pyrimidin-4-amine Derivatives and Protein Complexes

X-ray crystallography is a powerful experimental technique that provides a definitive, high-resolution three-dimensional structure of a molecule or a protein-ligand complex. This technique has been pivotal in understanding the precise binding modes of pyrido[3,4-d]pyrimidine derivatives and related compounds.

Crystal structures of small molecule pyrido[3,4-d]pyrimidine derivatives allow for the unambiguous determination of their molecular geometry, including bond lengths, bond angles, and torsion angles. mdpi.com This information is valuable for validating the results of computational conformational analysis and for providing accurate starting structures for docking and other modeling studies.

Of particular importance are the crystal structures of these compounds in complex with their protein targets. For example, the crystal structure of Mps1 in complex with a pyrido[3,4-d]pyrimidine derivative has been reported, providing a detailed picture of the interactions in the active site. nih.gov Similarly, the X-ray crystal structure of c-Src in complex with a pyrazolo[3,4-d]pyrimidine inhibitor has guided the optimization of this class of compounds. researchgate.net These structures confirm the binding modes predicted by molecular docking and provide a solid foundation for structure-based drug design, enabling the development of more potent and selective inhibitors.

Advanced Drug Discovery Strategies and Future Research Directions

Lead Optimization Strategies for N-tert-butylpyrido[3,4-d]pyrimidin-4-amine Derivatives

Lead optimization is a critical phase in drug discovery focused on refining the chemical structure of a lead compound to improve its drug-like properties. For derivatives of this compound, this process involves systematic structural modifications to enhance potency, selectivity, and metabolic stability.

A key strategy involves exploring the structure-activity relationships (SAR) by modifying substituents at various positions of the pyrido[3,4-d]pyrimidine (B3350098) core. nih.gov For instance, research into inhibitors of Monopolar Spindle Kinase 1 (MPS1) revealed that the 8-position of the scaffold is a critical site for modification. acs.org Investigators hypothesized that introducing diverse substituents at this position could alter the molecule's recognition by metabolic enzymes, thereby increasing its stability. acs.org Crystal structures of inhibitors bound to the target protein showed that the 8-position substituent fits into a hydrophobic pocket, and modifications at this site led to the development of compounds with improved selectivity and reduced inhibition of cytochrome P450 (CYP) enzymes, a common source of off-target effects. acs.org

Another approach involves subtle structural variations on other parts of the molecule. In the development of CXCR2 antagonists, modifications were explored at positions 2, 4, 5, and 6 of the pyrido[3,4-d]pyrimidine scaffold. nih.gov This systematic exploration helps to build a comprehensive SAR profile, guiding the design of more potent and selective analogues. nih.govmdpi.com The synthesis of these derivatives often relies on key intermediates, such as 2,4-dichloropyrido[3,4-d]pyrimidine, which allows for selective nucleophilic aromatic substitution at different positions. nih.gov

Table 1: Summary of Lead Optimization Strategies for Pyrido[3,4-d]pyrimidine Derivatives

Position ModifiedRationaleObserved OutcomeReference
Position 8 Improve metabolic stability by altering recognition by metabolic enzymes.Increased stability and excellent overall selectivity; reduced CYP inhibition. acs.org
Positions 2, 4 Explore Structure-Activity Relationship (SAR) for target affinity.Structural variations led to identification of key functional groups for activity. nih.gov
Positions 5, 6 Explore SAR and provide handles for further chemical modification.Halogen substitution led to significantly reduced activity but provided sites for cross-coupling reactions. nih.gov

Development of Proteolysis-Targeting Chimeras (PROTACs) Utilizing Pyrido[3,4-d]pyrimidine Scaffolds

A novel and powerful strategy in drug discovery is the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This approach offers a way to eliminate a pathogenic protein rather than just inhibiting it.

The pyrido[3,4-d]pyrimidine scaffold has been successfully utilized as a warhead for designing PROTACs. In a notable study, researchers aimed to develop PROTACs targeting the KRAS-G12D oncoprotein, a challenging target in cancer therapy. nih.govnih.gov They used a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative as the KRAS-G12D binding moiety. nih.gov Two PROTACs were synthesized by conjugating this lead compound to an E3 ligase ligand via a chemical linker. nih.govnih.gov

While these initial PROTACs demonstrated the feasibility of using this scaffold for targeted protein degradation, they also highlighted challenges. The resulting PROTACs showed reduced potency in cellular assays compared to the parent inhibitor. nih.govnih.gov Researchers hypothesized that this reduction in activity could be due to impaired membrane permeability of the larger PROTAC molecules. nih.gov This study provides a valuable foundation for the further optimization of pyrido[3,4-d]pyrimidine-based PROTACs, focusing on linker design and physicochemical properties to improve cellular uptake and efficacy. nih.gov

Exploration of Novel Chemotypes and Scaffold Modifications for Enhanced Activity and Selectivity

To overcome the limitations of existing chemical matter and to discover compounds with novel mechanisms of action or improved properties, researchers are exploring new chemotypes and significant modifications of the core pyrido[3,4-d]pyrimidine scaffold. nih.govrsc.org

One such approach is "scaffold hopping," where the core structure is replaced with a different but functionally similar one to identify new chemical series with potentially better properties. This strategy led to the initial identification of a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist. nih.gov Another innovative method is the "structure-based hybridization approach," which combines structural elements from different known inhibitors to create a new hybrid molecule. This was successfully used to develop potent pyrido[3,4-d]pyrimidine-based inhibitors of MPS1. acs.org

Furthermore, research has expanded into different isomeric and substituted forms of the core structure. For example, a versatile and efficient chemical synthesis has been developed for the 2-amino-pyrido[3,4-d]pyrimidine chemotype, which had been relatively unexplored in kinase inhibitor programs. rsc.org This opens the door to creating novel compound libraries based on this specific arrangement. Similarly, new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives have been designed and synthesized as potential anticancer agents, showing selective activity against certain cancer cell lines. nih.gov These efforts to diversify the foundational scaffold are crucial for discovering next-generation inhibitors with enhanced activity and selectivity. rsc.orgnih.gov

Strategies to Address Challenges in Target Specificity and Off-Target Effects

A major hurdle in the development of kinase inhibitors is achieving high target specificity, as the ATP-binding sites of many kinases are structurally similar. Off-target activity can lead to unwanted side effects and toxicity. Several computational and experimental strategies are employed to address these challenges for pyrido[3,4-d]pyrimidine-based compounds.

Computational methods like molecular docking and molecular dynamics simulations are invaluable tools for understanding the precise binding interactions between an inhibitor and its target kinase. mdpi.comnih.gov Studies on MPS1 inhibitors with a pyrido[3,4-d]pyrimidine core have used these techniques to elucidate the binding modes in detail. mdpi.com These simulations revealed that the compounds' activity is strongly influenced by hydrophobic interactions with the hinge region of the kinase and hydrogen bonds with key residues like Gly605 and K529. mdpi.comnih.gov This detailed understanding allows for the rational design of new derivatives with modifications intended to enhance interactions with the target kinase while avoiding interactions with off-targets. mdpi.com

Potential for Combination Therapies in Research Models

To enhance therapeutic efficacy and overcome potential drug resistance, pyrido[3,4-d]pyrimidine-based inhibitors are being investigated in combination with other therapeutic agents in preclinical research models. The rationale is that targeting multiple nodes in a signaling pathway or different cellular processes can lead to synergistic effects.

A prominent example is the Mps1 inhibitor BOS172722, which is based on the pyrido[3,4-d]pyrimidine scaffold. In research models for triple-negative breast cancer, a synergistic effect was observed when BOS172722 was combined with paclitaxel, a standard chemotherapeutic agent. mdpi.commdpi.com This combination has shown enough promise to advance into clinical trials. mdpi.com

The potential for combination therapies extends to other applications as well. Preclinical studies have shown that combining a CXCR2 antagonist with an immune checkpoint inhibitor can significantly inhibit tumor growth and improve survival outcomes. nih.gov Given that pyrido[3,4-d]pyrimidine analogues have been identified as potent CXCR2 antagonists, this suggests a promising future research direction for evaluating these compounds in combination with immunotherapy in various cancer models. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-tert-butylpyrido[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of pyrimidine precursors, nucleophilic substitution with tert-butylamine, and purification via column chromatography. Key solvents like DMF or DMSO are used under reflux (80–120°C), with catalysts such as Pd/C for coupling reactions. Yields range from 60% to 85%, depending on reaction time, temperature, and stoichiometric ratios .
  • Optimization : Adjusting the molar ratio of reactants (e.g., 1:1.2 for tert-butylamine to pyrimidine intermediate) and using inert atmospheres (N₂/Ar) can improve yields. Post-synthetic purification via recrystallization or HPLC ensures >95% purity .

Q. How is the molecular structure of This compound validated experimentally?

  • Techniques : X-ray crystallography confirms the bicyclic pyrido-pyrimidine core and tert-butyl substitution. NMR (¹H/¹³C) identifies proton environments (e.g., aromatic protons at δ 7.8–8.5 ppm, tert-butyl protons at δ 1.3–1.5 ppm). IR spectroscopy detects N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. What is the mechanism of action of This compound as a kinase inhibitor, and how does it compare to other pyrido-pyrimidine derivatives?

  • Mechanism : The compound acts as a dual mTORC1/mTORC2 inhibitor, binding competitively to the ATP-binding site. Molecular docking studies reveal hydrogen bonding with Val2240 and hydrophobic interactions with Ile2237 in mTOR. IC₅₀ values for mTORC1 and mTORC2 are ~22 nM and 65 nM, respectively, with >100-fold selectivity over PI3K isoforms .
  • Comparison : Unlike quinoline-based inhibitors, pyrido-pyrimidines exhibit a "C-shaped" conformation that enhances hinge-region binding. Substituents like tert-butyl improve metabolic stability compared to methyl or phenyl analogs .

Q. How do structural modifications (e.g., tert-butyl vs. aryl groups) influence the compound’s inhibitory activity and pharmacokinetics?

  • SAR Insights :

  • Tert-butyl : Enhances solubility (logP ~2.5) and reduces CYP450-mediated metabolism, improving oral bioavailability (F% >60% in rodents).
  • Aryl substituents : Increase steric hindrance, reducing kinase selectivity (e.g., 3-chlorophenyl analogs show lower mTOR specificity).
  • Fluorination : Improves cell permeability (Papp >10⁻⁶ cm/s in Caco-2 assays) but may reduce plasma stability .

Q. What analytical methods are recommended for resolving discrepancies in biological activity data across studies?

  • Approach :

  • Dose-response validation : Use standardized in vitro assays (e.g., MTT for cytotoxicity, Western blot for phospho-4E-BP1/S6K1 inhibition).
  • Batch variability : Characterize compound purity via LC-MS and quantify residual solvents (GC-MS).
  • Contradictory IC₅₀ values : Re-evaluate assay conditions (e.g., ATP concentration, cell line genetic background) .

Q. How can researchers address conflicting reports on synthesis yields (e.g., 60% vs. 85%) for this compound?

  • Resolution :

  • Stepwise analysis : Isolate intermediates (e.g., pyrimidin-4-amine precursor) to identify yield-limiting steps.
  • Catalyst screening : Test Pd/C, CuI, or Ni catalysts for coupling efficiency.
  • Solvent optimization : Replace DMF with acetonitrile/triethylamine mixtures to reduce side reactions .

Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy?

  • Solutions :

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models.
  • Metabolite identification : Use LC-HRMS to detect oxidative metabolites (e.g., tert-butyl hydroxylation).
  • Formulation : Nanoencapsulation or PEGylation improves tumor targeting in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.